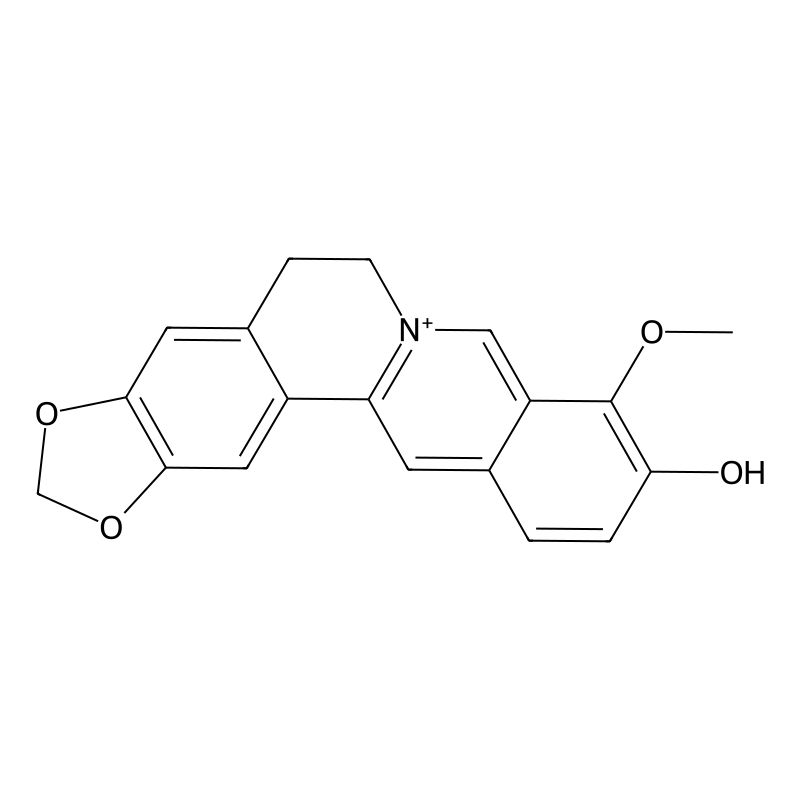

Thalifendine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Thalifendine is a tetracyclic isoquinoline alkaloid of the protoberberine class, identified as a primary and biologically active metabolite of berberine. It is formed through demethylation by intestinal flora and cytochrome P450 enzymes. As a purified compound, Thalifendine is utilized in research focused on inflammation, metabolic regulation, and pharmacology, particularly in studies requiring a defined molecular entity to avoid the metabolic variability associated with its parent compound, berberine.

References

- [2] Vengurlekar, S., Sharma, R., & Trivedi, P. (2024). Differences in Metabolite Profiles of Dihydroberberine and Micellar Berberine in Caco-2 Cells and Humans—A Pilot Study. Metabolites, 14(6), 303.

- [3] Ju, Y., et al. (2023). Efficacy and underlying mechanisms of berberine against lipid metabolic diseases: a review. Food & Function, 14(15), 6749-6766.

Substituting Thalifendine with its widely available precursor, berberine, is often unsuitable for precise mechanistic studies. Administering berberine introduces significant metabolic variability, as its conversion rate and the resulting profile of multiple active metabolites (including thalifendine, berberrubine, and others) can differ significantly between experimental systems, confounding data interpretation. Furthermore, structurally similar protoberberine alkaloids are not directly interchangeable due to distinct physicochemical properties; for instance, they exhibit significantly different affinities for drug efflux pumps like P-glycoprotein, which dictates their intracellular accumulation and apparent activity. Substitution with alkaloids from other structural classes, such as aporphines, is invalid for targeted research as they engage different pharmacological pathways.

References

- [1] Lee, H. S., et al. (2020). Quasi-Irreversible Inhibition of CYP2D6 by Berberine. Pharmaceutics, 12(10), 916.

- [2] Vengurlekar, S., Sharma, R., & Trivedi, P. (2024). Differences in Metabolite Profiles of Dihydroberberine and Micellar Berberine in Caco-2 Cells and Humans—A Pilot Study. Metabolites, 14(6), 303.

- [3] Zhang, Y., et al. (2019). Different structures of berberine and five other protoberberine alkaloids that affect P-glycoprotein-mediated efflux capacity. Journal of Pharmaceutical and Biomedical Analysis, 163, 11-19.

- [5] Wikipedia contributors. (2024, April 24). Glaucine. In Wikipedia, The Free Encyclopedia.

Reduced P-Glycoprotein Efflux for Higher, More Stable Intracellular Accumulation

In comparative transport studies using Caco-2 cell monolayers, Thalifendine demonstrates a significantly lower efflux capacity by the P-glycoprotein (P-gp) transporter compared to its parent compound, berberine, and the related metabolite, berberrubine. The net efflux ranking was determined as berberrubine > berberine > columbamine ~ jatrorrhizine > thalifendine > demethyleneberberine, positioning Thalifendine as one of the least exported compounds in the set.

| Evidence Dimension | P-glycoprotein (P-gp) mediated efflux capacity |

| Target Compound Data | Lower efflux capacity (Ranked 5th out of 6) |

| Comparator Or Baseline | Berberine (Ranked 2nd) and Berberrubine (Ranked 1st) exhibit significantly higher efflux. |

| Quantified Difference | Qualitative ranking indicates substantially lower efflux for Thalifendine compared to Berberine and Berberrubine. |

| Conditions | In vitro transport studies in Caco-2 cell monolayers. |

For assays using P-gp-expressing cells (e.g., Caco-2, various cancer lines), procuring Thalifendine provides more stable and higher intracellular concentrations, improving experimental reproducibility and sensitivity.

Defined CYP2D6 Inhibition Profile, Distinct from its Metabolic Precursor

Thalifendine exhibits metabolism-dependent inhibition of cytochrome P450 2D6 (CYP2D6) with a specific, characterizable inhibitory constant. In human liver microsomes, its IC50 value was determined to be 6.49 μM after preincubation. This is a moderate inhibitory activity that is noted to be weaker than that of its parent compound, berberine, which displays a more potent, quasi-irreversible inhibition of the same enzyme.

| Evidence Dimension | CYP2D6 Inhibition (IC50) |

| Target Compound Data | 6.49 μM (after preincubation) |

| Comparator Or Baseline | Berberine (Qualitatively described as a stronger, quasi-irreversible inhibitor) |

| Quantified Difference | Thalifendine shows a weaker, moderate inhibition compared to the more potent inhibition by Berberine. |

| Conditions | In vitro assay using pooled human liver microsomes (HLM). |

Procuring Thalifendine allows for the direct assessment of a specific metabolite's CYP2D6 interaction profile, which is essential for ADME-Tox studies without the confounding potent inhibition and metabolic conversion from berberine.

Bypassing Metabolic Variability by Using a Defined Downstream Effector

Thalifendine is a major, defined phase I metabolite of berberine. Using berberine in experimental systems necessitates active metabolism to produce Thalifendine and a host of other metabolites, including berberrubine and various glucuronide and sulfate conjugates. The rate and profile of this metabolism can vary widely depending on the specific cell line, tissue preparation, or animal model used. Procuring Thalifendine directly provides the specific molecular entity, removing metabolic conversion as a variable.

| Evidence Dimension | Metabolic Status |

| Target Compound Data | A defined, downstream metabolite. |

| Comparator Or Baseline | Berberine (A precursor that is converted into a complex and variable mixture of multiple metabolites). |

| Quantified Difference | Not applicable (Qualitative difference in experimental approach). |

| Conditions | Any biological system with metabolic capacity (in vitro or in vivo). |

This allows for direct attribution of observed biological effects to a specific molecule, significantly improving the reproducibility and clarity of mechanistic studies.

Characterizing Drug-Drug Interaction Potential in ADME-Tox Assays

For in vitro studies designed to assess the specific inhibitory effect of berberine metabolites on cytochrome P450 enzymes like CYP2D6. Using Thalifendine allows for precise IC50 determination without the confounding influence of the parent compound's stronger inhibitory activity.

Improving Reproducibility in P-gp-Expressing Cell Models

In cellular transport or efficacy studies using models with high P-glycoprotein expression (e.g., Caco-2 for intestinal absorption, or multidrug-resistant cancer cell lines). Thalifendine's lower efflux relative to berberine ensures higher, more consistent intracellular exposure, leading to more reliable and reproducible data.

Deconvoluting Biological Mechanisms of Berberine Action

For mechanism-of-action studies where the goal is to determine if the observed biological effects of berberine administration are attributable to a specific downstream metabolite. Procuring Thalifendine enables researchers to test its activity directly, isolating its contribution from that of berberine or other metabolites.

References

- [1] Lee, H. S., et al. (2020). Quasi-Irreversible Inhibition of CYP2D6 by Berberine. Pharmaceutics, 12(10), 916.

- [2] Zhang, Y., et al. (2019). Different structures of berberine and five other protoberberine alkaloids that affect P-glycoprotein-mediated efflux capacity. Journal of Pharmaceutical and Biomedical Analysis, 163, 11-19.

- [3] Vengurlekar, S., Sharma, R., & Trivedi, P. (2024). Differences in Metabolite Profiles of Dihydroberberine and Micellar Berberine in Caco-2 Cells and Humans—A Pilot Study. Metabolites, 14(6), 303.